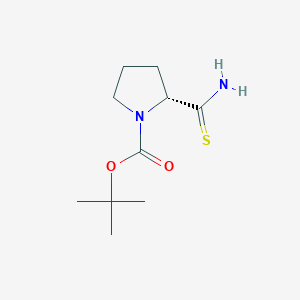
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
Descripción general
Descripción
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H18N2O2S and its molecular weight is 230.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 246.34 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Enzyme Inhibition
Another significant aspect of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
The biological effects of this compound are mediated through several molecular pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Signal Transduction Modulation : Interference with growth factor signaling pathways that promote tumor growth.
- Antioxidant Defense Activation : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate exhibit potential as anticancer agents. For instance, derivatives of thiazole and carbamothioyl groups have been synthesized and tested for their ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. These compounds demonstrated effective inhibition of P-gp, leading to increased intracellular concentrations of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby enhancing their efficacy against resistant cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can lead to enhanced activity against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis. This suggests a potential role in developing new antibiotics .
Case Study 1: P-glycoprotein Modulation
A study explored the interaction of thiazole derivatives with P-glycoprotein, revealing that compounds derived from this compound significantly increased the retention time of chemotherapeutics within resistant cell lines. This was attributed to their ability to inhibit ATPase activity associated with P-glycoprotein .
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting a novel approach for treating infections caused by drug-resistant strains .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













